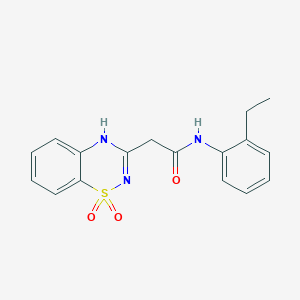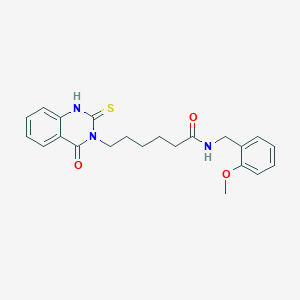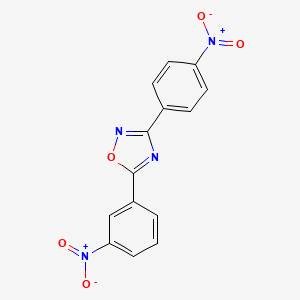![molecular formula C22H18Cl2N2O2S B11217670 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B11217670.png)
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a chromenone core, and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The diethylamino group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the chromenone core or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or chromenone rings .
Aplicaciones Científicas De Investigación
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological activities, such as antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and chromenone core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole ring and is used in cancer treatment
Uniqueness
What sets 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one apart is its unique combination of a thiazole ring, chromenone core, and diethylamino group. This structure allows it to interact with a broader range of biological targets, potentially leading to more diverse applications in medicine and industry .
Propiedades
Fórmula molecular |
C22H18Cl2N2O2S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-3-26(4-2)15-7-5-13-9-17(22(27)28-20(13)11-15)21-25-19(12-29-21)16-8-6-14(23)10-18(16)24/h5-12H,3-4H2,1-2H3 |
Clave InChI |
MFCPKKFTFOFRRN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Chlorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217590.png)

![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217608.png)
![7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217615.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217628.png)
![N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217639.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11217640.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217647.png)

![1-(4-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217663.png)
![N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217678.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11217685.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11217693.png)
